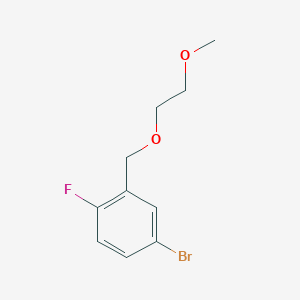

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene

Description

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene (CAS: Not explicitly provided; molecular formula: C₁₀H₁₁BrFO₂) is a substituted benzene derivative featuring bromo, fluoro, and a (2-methoxyethoxy)methyl group at the 4-, 1-, and 2-positions, respectively. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its electron-withdrawing (Br, F) and hydrophilic (methoxyethoxy) substituents. Its structural complexity necessitates comparisons with analogs to evaluate reactivity, stability, and applications.

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(2-methoxyethoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO2/c1-13-4-5-14-7-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDWCKDKEQOOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-fluoro-2-nitrobenzene and 2-methoxyethanol.

Reaction Conditions: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid. The resulting amine is then alkylated with 2-methoxyethanol under basic conditions to introduce the methoxyethoxy group.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines or alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the substituent introduced, products can include various substituted benzenes.

Oxidation Products: Quinones or carboxylic acids.

Reduction Products: Amines or alcohols.

Scientific Research Applications

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the methoxyethoxy group. These substituents modulate the compound’s reactivity towards nucleophiles and electrophiles, enabling selective transformations.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is structurally related to several bromo- and fluoro-substituted benzene derivatives, differing primarily in substituent groups. Key analogs include:

Table 1: Structural and Physical Property Comparisons

Physicochemical Properties

- Solubility : The (2-methoxyethoxy)methyl group enhances hydrophilicity compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) substituents .

- Boiling Point/Density: Branched substituents (e.g., -CF₃) lower boiling points (e.g., 268.7°C for 4-Bromo-1-fluoro-2-(propylaminomethyl)benzene) compared to linear chains .

- Stability : Electron-withdrawing groups (Br, F) increase stability against electrophilic attack, while ether linkages (methoxyethoxy) may introduce hydrolytic sensitivity .

Biological Activity

4-Bromo-1-fluoro-2-((2-methoxyethoxy)methyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The unique combination of bromine and fluorine substituents, along with the methoxyethoxy group, may influence its interactions with biological systems, making it a candidate for drug development and other therapeutic applications.

- Molecular Formula: C10H12BrF O2

- Molar Mass: 263.1 g/mol

- Structure: The compound features a benzene ring substituted with bromine and fluorine atoms, as well as a methoxyethoxy group that may enhance its solubility and reactivity.

The biological activity of this compound is influenced by its structural components:

- Electron-Withdrawing Effects: The bromine and fluorine atoms can stabilize negative charges, enhancing the compound's reactivity towards nucleophiles.

- Electron-Donating Effects: The methoxyethoxy group may donate electron density, facilitating interactions with biomolecules.

Biological Activity Studies

Research indicates that this compound may interact with various biomolecules, potentially affecting pathways involved in drug metabolism and cellular signaling. Below are key findings from recent studies:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, indicating promising antibacterial potential.

- Cancer Cell Proliferation : Research involving human cervical adenocarcinoma (Hela) and lung carcinoma (A549) cells showed that the compound could inhibit cell proliferation significantly, suggesting a mechanism that warrants further investigation into its use as an anticancer therapeutic agent .

Applications in Drug Development

The versatility of this compound makes it a valuable building block in medicinal chemistry:

- Synthesis of Complex Molecules : It serves as a precursor in synthesizing more complex organic molecules used in pharmaceutical research.

- Potential Drug Candidates : Ongoing research focuses on optimizing this compound's structure to enhance its biological activity and reduce toxicity, aiming to develop new therapeutic agents targeting bacterial infections and cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.